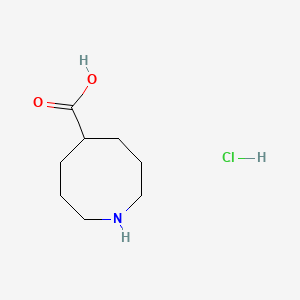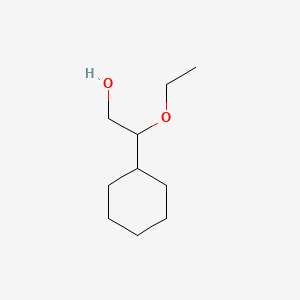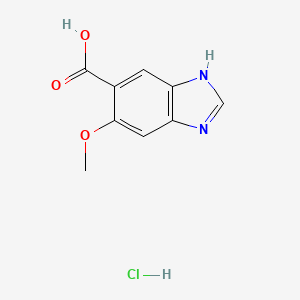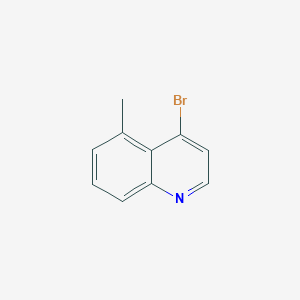![molecular formula C7H11BrO3 B13463693 1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane CAS No. 2913413-18-8](/img/structure/B13463693.png)
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,7,9-trioxabicyclo[331]nonane is a bicyclic compound that features a unique structure with three oxygen atoms and a bromomethyl group
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a brominating agent in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The presence of the trioxabicyclo structure allows for potential cyclization reactions with other reagents.
Applications De Recherche Scientifique
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trioxabicyclo structure may also interact with specific enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Features sulfur atoms in the bicyclic structure.
3-Bromo-7-bromomethyl-3-borabicyclo[3.3.1]nonane: Contains boron and bromine atoms, used in various synthetic applications.
These comparisons highlight the unique features of 1-(Bromomethyl)-3,7,9-trioxabicyclo[33
Propriétés
Numéro CAS |
2913413-18-8 |
|---|---|
Formule moléculaire |
C7H11BrO3 |
Poids moléculaire |
223.06 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H11BrO3/c8-3-7-4-9-1-6(11-7)2-10-5-7/h6H,1-5H2 |
Clé InChI |
MTORTDILTUXBMS-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC(O2)(CO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

amine hydrochloride](/img/structure/B13463641.png)



![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)



